Cas no 922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate)

Ethyl 2-(oxetan-3-ylidene)acetate structure
922500-91-2 structure
상품 이름:Ethyl 2-(oxetan-3-ylidene)acetate
CAS 번호:922500-91-2
MF:C7H10O3
메가와트:142.152502536774
MDL:MFCD12755197
CID:1025512
PubChem ID:53308471

Ethyl 2-(oxetan-3-ylidene)acetate 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 2-(oxetan-3-ylidene)acetate
    • Ethyl oxetan-3-ylideneacetate
    • Ethyl 3-oxetanylideneacetate
    • Oxetan-3-ylidene-acetic acid ethyl ester
    • Ethyl (oxetan-3-ylidene)acetate
    • CVZGHWOZWYWLBL-UHFFFAOYSA-N
    • HT880
    • BCP21917
    • HT1134
    • Ethyl 2-(oxetan-3-ylidene);acetate
    • PB19291
    • ST1020106
    • Aceticaci
    • CS-0006466
    • DTXSID40693399
    • CS1632
    • Ethyl2-(oxetan-3-ylidene)acetate
    • SCHEMBL1978877
    • EN300-140924
    • DB-003643
    • 922500-91-2
    • MFCD12755197
    • AS-46536
    • SY034540
    • AKOS006343569
    • ACETIC ACID, 2-(3-OXETANYLIDENE)-, ETHYL ESTER
    • MDL: MFCD12755197
    • 인치: 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
    • InChIKey: CVZGHWOZWYWLBL-UHFFFAOYSA-N
    • 미소: O=C(/C=C1/COC/1)OCC

계산된 속성

  • 정밀분자량: 142.063
  • 동위원소 질량: 142.063
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 154
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 35.5
  • 소수점 매개변수 계산 참조값(XlogP): -0.2

실험적 성질

  • 밀도: 1.228
  • 융해점: NA
  • 비등점: 207.1°C at 760 mmHg
  • 플래시 포인트: 78℃
  • 굴절률: 1.558
  • PSA: 35.53000
  • LogP: 0.50610
  • 증기압: 0.2±0.4 mmHg at 25°C

Ethyl 2-(oxetan-3-ylidene)acetate 보안 정보

Ethyl 2-(oxetan-3-ylidene)acetate 세관 데이터

  • 세관 번호:29329990

Ethyl 2-(oxetan-3-ylidene)acetate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076491-100g
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 98%
100g
¥3531.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011527-1G
ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 97%
1g
¥ 145.00 2023-03-17
Enamine
EN300-140924-0.1g
ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 93%
0.1g
$19.0 2023-02-15
TRC
E936918-50mg
Ethyl 2-(Oxetan-3-ylidene)acetate
922500-91-2
50mg
$ 50.00 2022-06-05
Enamine
EN300-140924-0.5g
ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 93%
0.5g
$32.0 2023-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076491-25g
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 98%
25g
¥1061.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011527-10G
ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 97%
10g
¥ 547.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011527-25G
ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 97%
25g
¥ 970.00 2023-04-13
abcr
AB304767-250 mg
Ethyl 2-(oxetan-3-ylidene)acetate, 95%; .
922500-91-2 95%
250 mg
€80.40 2023-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E43260-100mg
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 95%
100mg
¥24.0 2023-09-08

Ethyl 2-(oxetan-3-ylidene)acetate 합성 방법

합성회로 1

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1.1 Solvents: Dichloromethane ;  0.5 h, rt
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합성회로 2

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1.1 Reagents: Potassium tert-butoxide ,  Sodium hydride Solvents: Tetrahydrofuran ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
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합성회로 3

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1.1 Solvents: Dichloromethane ;  cooled; overnight, rt
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합성회로 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
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Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin Dicarbofunctionalization
Koy, Maximilian ; Bellotti, Peter ; Katzenburg, Felix; Daniliuc, Constantin G. ; Glorius, Frank, Angewandte Chemie, 2020, 59(6), 2375-2379

합성회로 5

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참조
Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions
Fontenelle, Clement Q. ; Thierry, Thibault ; Laporte, Romain ; Pfund, Emmanuel ; Lequeux, Thierry, Beilstein Journal of Organic Chemistry, 2020, 16, 1936-1946

합성회로 6

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C → rt
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합성회로 7

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1.1 Solvents: Dichloromethane ;  cooled; 2 h, rt
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Preparation of tetrahydrothienopyrimidinesulfonamide compounds as poly(ADPribose)glycohydrolase (PARG) inhibitors and anticancer agents
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합성회로 8

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 min, rt
참조
Preparation of [1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl or pyridin-2-yl derivatives as protein kinase C-theta inhibitors
, World Intellectual Property Organization, , ,

합성회로 9

반응 조건
1.1 Solvents: Dichloromethane
참조
3-Oxetanone
Banerjee, Abhisek, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6

합성회로 10

반응 조건
1.1 Solvents: Dichloromethane ;  rt
참조
Preparation of arylalkylamine compound as CaSR agonist and used for treatment or prevention of diseases or disorders mediated by CaSR activity
, China, , ,

합성회로 11

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
참조
Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety
Furukawa, Hideki ; Miyamoto, Yasufumi; Hirata, Yasuhiro; Watanabe, Koji; Hitomi, Yuko; et al, Journal of Medicinal Chemistry, 2020, 63(18), 10352-10379

합성회로 12

반응 조건
1.1 Solvents: Dichloromethane ;  rt
참조
(Ethoxycarbonylmethylene)triphenylphosphorane
Reitz, Allen B.; McDonnell, Mark E.; Nikonov, George, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-9

합성회로 13

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C → rt
참조
Oxetanes as promising modules in drug discovery
Wuitschik, Georg; Rogers-Evans, Mark; Mueller, Klaus; Fischer, Holger; Wagner, Bjoern; et al, Angewandte Chemie, 2006, 45(46), 7736-7739

합성회로 14

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 30 min, rt
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합성회로 15

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합성회로 16

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1.1 Solvents: Dichloromethane ;  1 h, < 10 °C; < 10 °C → rt; 1.5 h, rt
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합성회로 17

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1.1 Solvents: Dichloromethane
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Oxetanes in Drug Discovery: Structural and Synthetic Insights
Wuitschik, Georg; Carreira, Erick M.; Wagner, Bjorn; Fischer, Holger; Parrilla, Isabelle; et al, Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246

합성회로 18

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 30 min, rt
참조
Concise synthesis and characterization of novel seco-steroids bearing a spiro-oxetane instead of a metabolically labile C3-hydroxy group
Fujishima, Toshie; Suenaga, Tsutomu; Nozaki, Takato, Tetrahedron Letters, 2014, 55(28), 3805-3808

합성회로 19

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
참조
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합성회로 20

반응 조건
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참조
Preparation of nitrogen heterocyclic compounds useful as 3',5'-cyclic nucleotide-specific phosphodiesterase 10 (PDE10) inhibitors
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Ethyl 2-(oxetan-3-ylidene)acetate Raw materials

Ethyl 2-(oxetan-3-ylidene)acetate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate
A860131
순결:99%/99%
재다:25g/100g
가격 ($):163.0/538.0